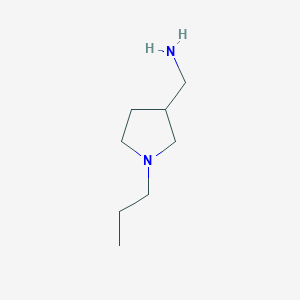

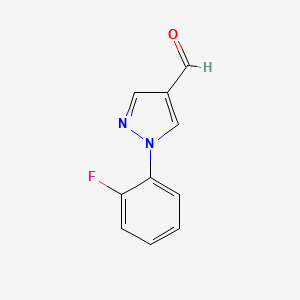

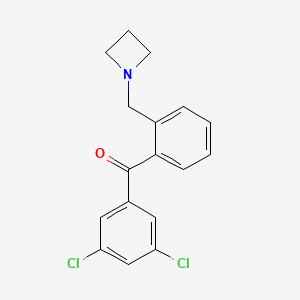

![molecular formula C14H15N5O2 B1292992 3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1119450-69-9](/img/structure/B1292992.png)

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

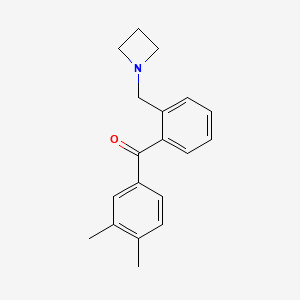

3-(Aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide, also known as 3-AMINO-N-2-ethyl-1,2,4-oxadiazole-5-carboxamide, is an organic compound with a wide range of applications in the scientific research field. It is an aminomethyl derivative of 1,2,4-oxadiazole-5-carboxamide, and is used as a building block for the synthesis of various compounds. It is a colorless solid with a molecular weight of 224.24 g/mol, and is soluble in water.

Aplicaciones Científicas De Investigación

Synthesis of Hybrid Molecules

Research has demonstrated the synthesis of new hybrid molecules containing azole moieties, including 1,2,4-oxadiazoles, derived from tryptamine and other precursors. These compounds, through several steps, have been transformed into derivatives with potential biological activities. For instance, compounds were synthesized starting from hydrazide via the formation of corresponding 1,3,4-oxadiazole compounds, while bitriazole compounds were obtained by intramolecular cyclization of carbothioamides in basic media. These processes highlight the versatility of the core structure in generating diverse bioactive molecules (Ceylan et al., 2014).

Biological Activities

The synthesized compounds have been evaluated for various biological activities, demonstrating antimicrobial, antilipase, and antiurease activities. This suggests their potential utility in developing therapeutic agents. For example, one study revealed that some synthesized compounds showed promising antimicrobial, antilipase, and/or antiurease activity, indicating their potential in addressing multiple biological targets (Ceylan et al., 2014).

Antiproliferative and Anti-inflammatory Applications

Another research direction involves the evaluation of oxadiazole derivatives for their antiproliferative and anti-inflammatory properties. Compounds such as 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles have been synthesized and tested for their anti-inflammatory and anti-proliferative activities, with some showing significant effects. This indicates the potential of such compounds in cancer therapy and inflammation treatment (Rapolu et al., 2013).

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the interaction .

Additionally, this compound has been found to bind to certain receptor proteins, such as G-protein coupled receptors (GPCRs). This binding can modulate the signaling pathways mediated by these receptors, leading to alterations in cellular responses . The compound’s interaction with these biomolecules underscores its potential as a modulator of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial membrane potential . This apoptotic effect is mediated through the intrinsic pathway, highlighting the compound’s potential as an anti-cancer agent.

Moreover, this compound influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . These pathways are critical for cell proliferation, differentiation, and survival. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity . For instance, the compound can inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events that are essential for signal transduction.

Additionally, this compound can act as a ligand for nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs). Binding to these receptors can result in changes in gene expression, as the receptor-ligand complex can interact with specific DNA sequences to regulate transcription . This mechanism highlights the compound’s ability to influence cellular processes at the genetic level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied.

In in vitro studies, prolonged exposure to this compound has been associated with sustained activation of apoptotic pathways and inhibition of cell proliferation . In in vivo studies, the compound’s effects on tissue function and overall organismal health have been monitored over time, revealing potential therapeutic benefits as well as any adverse effects associated with long-term use.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and enhancing immune responses . At high doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage range for therapeutic applications.

Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired therapeutic outcome. Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may instead lead to toxicity . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Propiedades

IUPAC Name |

3-(aminomethyl)-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c15-7-12-18-14(21-19-12)13(20)16-6-5-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,17H,5-7,15H2,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPCFOKMIHMBQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NC(=NO3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.